cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3 and a molecular weight of 252.74 g/mol . It is a white solid at room temperature and is commonly used as an intermediate in the synthesis of various biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar steps as in laboratory synthesis but optimized for higher yields and purity. The process may include the use of automated reactors and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the carboxylic acid ester group.
Substitution: Substitution reactions often involve the methoxy group or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. It can act as a substrate or inhibitor in biochemical assays .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated for their activity against certain diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
- (3S,4S)-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
- cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness: The uniqueness of cis-3-Amino-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride lies in its specific stereochemistry and functional groups. These features make it a valuable intermediate in the synthesis of chiral compounds and biologically active molecules .
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H |
InChI Key |
UMOLHSBJOADQTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.